3-デスモルホリニル-3-ヒドロキシエチルアミノゲフィチニブ

説明

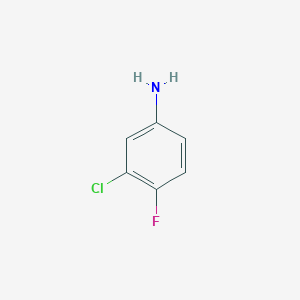

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a metabolite of Gefitinib . It has a molecular formula of C20H22ClFN4O3 and a molecular weight of 420.87 .

Molecular Structure Analysis

The IUPAC name for this compound is 2- [3- [4- (3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

This compound is slightly soluble in DMSO and Methanol . More detailed physical and chemical properties may be available in specialized chemical databases.科学的研究の応用

医薬品参照標準

“3-デスモルホリニル-3-ヒドロキシエチルアミノゲフィチニブ” は、医薬品研究における参照標準として使用されます . これは、規制ガイドラインに準拠した詳細な特性評価データと共に提供されます . この化合物は、医薬品分析法開発、分析法バリデーション(AMV)、および承認済み医薬品申請(ANDA)の品質管理(QC)の用途に使用できます .

薬物相互作用研究

この化合物は、薬物相互作用の文脈で研究されています。 たとえば、アパティニブは、ゲフィチニブの主要な代謝物である “3-デスモルホリニル-3-ヒドロキシエチルアミノゲフィチニブ” (M537194) および o-デスメチルゲフィチニブ (M523595) の生成を阻害することにより、ゲフィチニブの代謝を阻害することがわかりました .

がん治療

“3-デスモルホリニル-3-ヒドロキシエチルアミノゲフィチニブ” は、非小細胞肺がん、膵臓がん、およびその他いくつかの種類のがんの治療に使用される薬物であるゲフィチニブに関連しています . この化合物は、EGFR 遺伝子変異陽性 NSCLC 患者の文脈で研究されています .

プロセス関連不純物推定

逆相高速液体クロマトグラフィー (RP-HPLC) 法は、抗がん剤であるゲフィチニブとそのプロセス関連不純物(“3-デスモルホリニル-3-ヒドロキシエチルアミノゲフィチニブ”を含む)の同時分離および定量のために開発およびバリデーションされました .

製剤と送達

この化合物は、製剤と送達の文脈で研究されています。 たとえば、ゲフィチニブを負荷した固体脂質ナノ粒子(GFT を負荷した SLN)は、単一の乳化-蒸発技術を使用して調製されました .

共結晶化研究

ゲフィチニブの共結晶化は、肺がん治療のための物理化学的および生物薬剤学的性能を向上させるために研究されてきました . これは、 “3-デスモルホリニル-3-ヒドロキシエチルアミノゲフィチニブ” の潜在的な用途分野となる可能性があります。

作用機序

Target of Action

The primary target of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking EGFR signaling . This inhibition prevents the autophosphorylation of the receptor, reduces tyrosine kinase activity, and inhibits cell proliferation .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . The inhibition of EGFR leads to the blockage of further signal transduction and downstream effects such as cell proliferation, angiogenesis, and reduced apoptosis .

Pharmacokinetics

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is metabolized by hepatic microsomal enzymes in vivo . It is mainly metabolized by CYP3A4 and CYP2D6 , and its metabolites include M537194 and M523595 . The pharmacokinetics of the compound can be influenced by other drugs. For example, apatinib has been shown to inhibit the metabolism of gefitinib, leading to an increase in the AUC and Cmax of gefitinib .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of EGFR tyrosine kinase activity, which leads to a decrease in the proliferation of cancer cells . At the cellular level, this results in reduced tumor growth and potentially tumor shrinkage .

Action Environment

The action, efficacy, and stability of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib can be influenced by various environmental factors. These include the presence of other drugs (as in the case of apatinib), the patient’s metabolic profile, and the specific genetic makeup of the tumor cells . Understanding these factors is crucial for optimizing treatment strategies.

生化学分析

Molecular Mechanism

It is known that Gefitinib, the parent compound, is metabolized by CYP3A4 and CYP2D6 in vivo, and 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is one of its metabolites

Metabolic Pathways

3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is involved in metabolic pathways mediated by CYP3A4 and CYP2D6

特性

IUPAC Name |

2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGXWUJUPXLCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459669 | |

| Record name | AGN-PC-004YQ9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847949-56-8 | |

| Record name | M-537194 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-004YQ9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-537194 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TY3KG7OI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

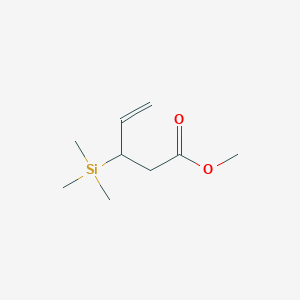

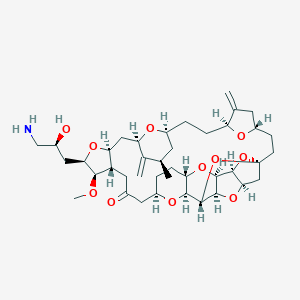

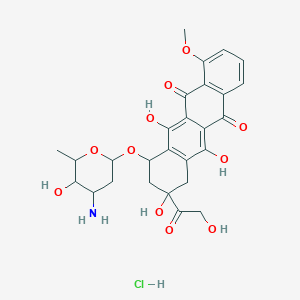

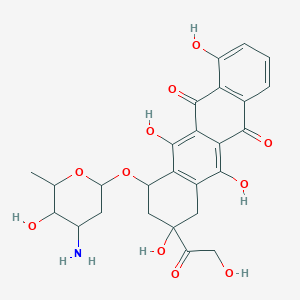

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

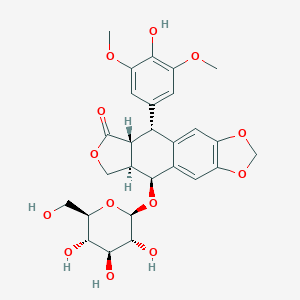

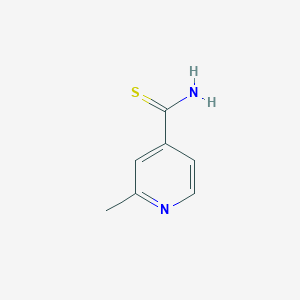

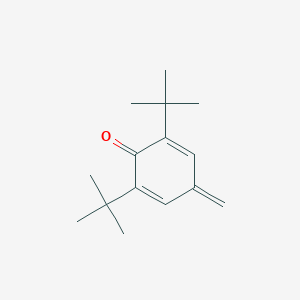

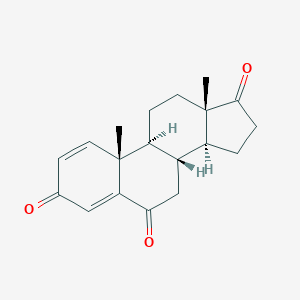

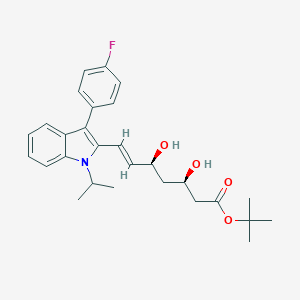

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。